molecular formula C19H15ClO5 B2636901 ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 379240-90-1

ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2636901
CAS No.: 379240-90-1
M. Wt: 358.77
InChI Key: NMHLCHMMVVPZCG-UHFFFAOYSA-N
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Description

ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran-derived carboxylate ester featuring a 2-chlorobenzoyloxy group at position 5, a methyl group at position 2, and an ethyl carboxylate moiety at position 3 of the benzofuran core.

Properties

IUPAC Name

ethyl 5-(2-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-3-23-19(22)17-11(2)24-16-9-8-12(10-14(16)17)25-18(21)13-6-4-5-7-15(13)20/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHLCHMMVVPZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common method includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with ethyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols. Substitution reactions result in the replacement of the chlorobenzoyloxy group with the nucleophile used.

Scientific Research Applications

ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound and derivatives share a benzofuran core, whereas compounds (e.g., imidazole-based structures) exhibit distinct heterocyclic systems.

Bromine substituents () could increase molecular weight and polarizability, affecting binding affinity . Electron-Withdrawing vs. Donating Groups: The formyl group in ’s compound is electron-withdrawing, which may reduce electron density at the benzofuran core compared to the target’s methyl group (electron-donating), altering reactivity in nucleophilic substitution or oxidation reactions .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The target compound’s lower molecular weight (C₂₀H₁₇ClO₅) compared to (C₂₆H₂₁BrO₄) may improve aqueous solubility, critical for bioavailability.
  • Thermal Stability : Brominated analogs () often exhibit higher melting points due to increased molecular symmetry and halogen-related crystal packing efficiency .

Crystallographic Analysis

Software such as SHELXL and ORTEP () are commonly employed for structural determination of similar compounds. While crystallographic data for the target compound are unavailable, its structural analogs (e.g., ) likely form monoclinic or triclinic crystal systems, with halogen atoms contributing to intermolecular interactions (e.g., C–Br⋯O) .

Biological Activity

Ethyl 5-(2-chlorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure and substitution patterns suggest significant potential for biological activity, particularly in the field of cancer research.

Chemical Structure and Properties

The compound's molecular formula is C19H15ClO5C_{19}H_{15}ClO_5, with a molecular weight of approximately 344.79 g/mol. The presence of the chlorobenzoyl group enhances its reactivity, making it an interesting candidate for pharmaceutical applications. The structural features include:

  • Benzofuran core : This moiety is known for various biological activities.
  • Ethyl ester group : Influences solubility and bioavailability.
  • Chlorobenzoyl substituent : Imparts unique electronic properties that may enhance biological interactions.

Research indicates that this compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK6 and CDK9. These kinases are crucial for cell cycle regulation and transcriptional control, making them vital targets in cancer therapy.

Inhibition of CDK6 and CDK9

  • CDK6 : Involved in the transition from G1 to S phase in the cell cycle.
  • CDK9 : Plays a role in transcriptional elongation.

By inhibiting these kinases, the compound may induce apoptosis in cancer cells, thereby demonstrating potential as an anticancer agent. This mechanism highlights its relevance in therapeutic strategies against malignancies characterized by dysregulated cell cycle progression.

Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various experimental setups. Key findings include:

  • Cell Proliferation Assays : this compound showed significant inhibition of cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines.
  • Apoptosis Induction : Flow cytometry analyses indicated increased apoptosis rates in treated cells compared to controls, suggesting that the compound effectively triggers programmed cell death.
  • Binding Affinity Studies : Molecular docking simulations revealed strong binding interactions between the compound and the active sites of CDK6 and CDK9, supporting its role as a competitive inhibitor.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesUnique Characteristics
Ethyl 2-(4-chlorobenzamido)-3-methylbenzofuran-5-carboxylateStructural isomer with different substitutionVariation in biological activity due to structural differences
Methyl 2-(4-chlorobenzamido)-3-methylbenzofuran-5-carboxylateMethyl ester instead of ethyl esterPotential differences in solubility and reactivity
Ethyl 5-(4-bromobenzamido)-3-methylbenzofuran-2-carboxylateBromine instead of chlorineMay exhibit different biological activities compared to chlorinated analogs

Case Studies

Several case studies have been documented regarding the therapeutic applications of this compound:

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
  • Lung Cancer Model : A separate study on A549 lung cancer cells demonstrated similar effects, with enhanced apoptosis and reduced proliferation observed after treatment with varying concentrations of the compound.

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